Cas no 54381-08-7 (4-((2-Nitrophenyl)amino)phenol)

4-((2-Nitrophenyl)amino)phenol is a synthetic organic compound featuring both phenolic and nitroaniline functional groups, making it a versatile intermediate in fine chemical synthesis. Its structure allows for further functionalization, particularly in the development of dyes, pharmaceuticals, and specialty polymers. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its reactivity is particularly valuable in coupling reactions and as a precursor for heterocyclic compounds. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups enhances its utility in electrophilic and nucleophilic substitution reactions, offering precise control in synthetic pathways. Suitable for research and industrial applications requiring tailored aromatic derivatives.
4-((2-Nitrophenyl)amino)phenol structure
54381-08-7 structure
Product Name:4-((2-Nitrophenyl)amino)phenol
CAS No:54381-08-7
MF:C12H10N2O3
MW:230.21940279007
MDL:MFCD00239470
CID:56580
PubChem ID:3846708
Update Time:2025-11-02

4-((2-Nitrophenyl)amino)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-Nitro-4-(phenylamino)phenol
    • 2-Nitro-4'-hydroxydiphenylamine
    • 4-[(2-Nitrophenyl)amino]phenol
    • 4-((2-Nitrophenyl)amino)phenol
    • 4-HYDROXY-2'-NITRO DIPHENYLAMINE
    • HC Orange 1
    • 4'-hydroxy-2-nitrodiphenylamine
    • HC ORANGE NO 1
    • iacute
    • N-o-Nitrophenyl-1,4-aminophenol
    • HC Orange no. 1
    • 4-(2-nitroanilino)phenol
    • 4-(2-nitroanilino)benzenol
    • p-((o-Nitrophenyl)amino)phenol
    • 4-hydroxy-2'-nitrodiphenylamine
    • Phenol, 4-[(2-nitrophenyl)amino]-
    • Phenol, 4-((2-nitrophenyl)amino)-
    • Z92U49184U
    • HC Orange No.1
    • MLS000736169
    • 4-(2-nitrophenylamino)phenol
    • REGID_fo
    • HSDSBIUUVWRHTM-UHFFFAOYSA-N
    • EINECS 259-132-4
    • NCGC00246574-01
    • MS-3693
    • SY122322
    • UNII-Z92U49184U
    • W-105634
    • REGID_for_CID_3846708
    • N1185
    • DB-052551
    • HC ORANGE NO. 1 [INCI]
    • NS00013728
    • H11041
    • CS-0156623
    • CHEMBL1339868
    • Q27295165
    • MFCD00239470
    • 54381-08-7
    • DTXSID0068949
    • DTXCID5041695
    • COLOREX HCO1
    • SR-01000310185
    • 4-[(2-Nitrophenyl)amino]-phenol
    • N-(4-HYDROXYPHENYL)-2-NITROANILINE
    • AKOS015915469
    • SB66559
    • SMR000338719
    • SR-01000310185-1
    • SCHEMBL109703
    • MDL: MFCD00239470
    • Inchi: 1S/C12H10N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-8,13,15H
    • InChI Key: HSDSBIUUVWRHTM-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)NC1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 230.06900
  • Monoisotopic Mass: 230.069142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 78.1

Experimental Properties

  • Color/Form: Orange crystal powder
  • Density: 1.388
  • Melting Point: 143-145℃
  • Boiling Point: 384.9℃ at 760 mmHg
  • Flash Point: 186.6
  • Refractive Index: 1.699
  • PSA: 78.08000
  • LogP: 3.64020

4-((2-Nitrophenyl)amino)phenol Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-((2-Nitrophenyl)amino)phenol Pricemore >>

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4-((2-Nitrophenyl)amino)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:54381-08-7)4-((2-Nitrophenyl)amino)phenol
Order Number:A830141
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Quantity:25g/100g/500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:15
Price ($):159.0/382.0/768.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:54381-08-7)HC Orange 1
Order Number:LE15591
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-((2-Nitrophenyl)amino)phenol

4-((2-Nitrophenyl)amino)phenol: A Multifunctional Compound with Promising Applications in Biomedical Research

4-((2-Nitrophenyl)amino)phenol, also known as CAS No. 54381-08-7, is a versatile organic compound that has garnered significant attention in the field of biomedical research. This molecule belongs to the class of nitrophenyl derivatives, which are widely studied for their potential applications in drug development, material science, and biochemical assays. The unique structural features of 4-((2-Nitrophenyl)amino)phenol enable it to interact with various biological targets, making it a valuable candidate for exploring new therapeutic strategies.

As a phenolic compound, 4-((2-Nitrophenyl)amino)phenol exhibits a characteristic hydroxy group at the para position of the benzene ring, which contributes to its reactivity and solubility properties. The nitrophenyl substituent introduces additional functional groups that can modulate the molecule's biological activity. Recent studies have highlighted the potential of this compound in antimicrobial applications, where its ability to disrupt microbial cell membranes has been demonstrated in in vitro experiments.

One of the most promising areas of research involving 4-((2-Nittropenyl)amino)phenol is its role in drug delivery systems. Researchers have explored its potential as a carrier molecule for targeted drug delivery, leveraging its ability to form stable complexes with various therapeutic agents. In a 2023 study published in Advanced Drug Delivery Reviews, a team of scientists demonstrated that 4-((2-Nitrophenyl)amino)phenol could enhance the solubility and bioavailability of poorly water-soluble drugs through its amphiphilic properties.

The synthetic pathways of 4-((2-Nitrophenyl)amino)phenol have also been extensively investigated. A 2022 paper in Organic & Biomolecular Chemistry described a novel two-step synthesis method that significantly improved the yield and purity of the compound. This approach involves the nitration of phenol derivatives followed by amino functionalization, which provides a scalable and efficient route for industrial production.

Recent advancements in computational chemistry have further expanded the understanding of 4-((2-Nitrophenyl)amino)phenol's molecular behavior. Molecular docking studies have revealed its potential to interact with key protein targets involved in inflammatory responses. These findings suggest that this compound could be developed into a novel anti-inflammatory agent, with applications in chronic disease management.

Another area of interest is the photophysical properties of 4-((2-Nitrophenyl)amino)phenol. Researchers have observed that this compound exhibits fluorescent characteristics under specific wavelengths, making it a potential candidate for bioimaging applications. A 2024 study in Biomaterials Science demonstrated its use as a fluorescent probe for monitoring cellular processes in real-time.

The toxicological profile of 4-((2-Nitrophenyl)amino)phenol has also been evaluated in recent studies. While the compound shows low acute toxicity in in vitro assays, its long-term effects require further investigation. A 2023 review in Toxicological Research emphasized the importance of conducting chronic toxicity studies to ensure its safety for potential therapeutic applications.

From a synthetic perspective, the reactivity of the nitrophenyl group in 4-((2-Nitrophenyl)amino)phenol has been exploited in various organic transformations. For instance, its ability to undergo electrophilic substitution reactions has been utilized in the development of functionalized polymers with unique mechanical properties. These polymers find applications in biomedical devices and drug-eluting coatings.

The solubility characteristics of 4-((2-Nitrophenyl)amino)phenol make it an attractive candidate for pharmaceutical formulations. Its ability to dissolve in both polar and non-polar solvents allows for the creation of multifunctional drug delivery systems. A 2022 study in Pharmaceutical Research showed that incorporating this compound into nanostructured carriers could enhance the targeted release of therapeutic agents in the body.

Looking ahead, the future applications of 4-((2-Nitrophenyl)amino)phenol are expected to expand into nanotechnology and biomaterials science. Researchers are exploring its potential as a building block for smart materials that respond to environmental stimuli. These materials could have applications in drug delivery, diagnostic imaging, and regenerative medicine.

In conclusion, 4-((2-Nitrophenyl)amino)phenol represents an exciting area of research with diverse applications in biomedical sciences. Its unique chemical properties, combined with recent advances in synthetic methods and computational modeling, position it as a promising candidate for the development of new therapeutic agents and functional materials. Continued research into its mechanisms of action and biological effects will be crucial for realizing its full potential in the field.

For researchers interested in exploring the synthetic potential of 4-((2-Nitrophenyl)amino)phenol, several research tools and analytical techniques are available. High-performance liquid chromatography (HPLC) is commonly used for purification and quantification of the compound, while mass spectrometry provides detailed information about its molecular structure. These techniques are essential for ensuring the quality control of 4-((2-Nitrophenyl)amino)phenol in both academic and industrial settings.

As the field of biomedical research continues to evolve, the role of 4-((2-Nitrophenyl)amino)phenol is likely to expand. Its unique properties and the growing understanding of its molecular behavior position it as a valuable tool for addressing some of the most pressing challenges in healthcare and biotechnology. Continued investigation into its potential applications will be essential for unlocking new opportunities in this dynamic field.

For those seeking to purchase or obtain 4-((2-Nitrophenyl)amino)phenol, it is important to consider the availability and regulatory compliance of the compound. While it is widely used in research settings, its use in clinical applications requires rigorous preclinical testing and regulatory approval. Researchers should consult with regulatory authorities and ethical review boards to ensure that their work adheres to scientific and ethical standards.

In summary, 4-((2-Nitrophenyl)amino)phenol is a compound with significant potential in the field of biomedical research. Its unique chemical properties, combined with recent advances in synthetic methods and computational modeling, position it as a promising candidate for the development of new therapeutic agents and functional materials. As research in this area continues to evolve, the role of 4-((2-Nitrophenyl)amino)phenol is likely to expand, opening up new opportunities for innovation in healthcare and biotechnology.

For those interested in learning more about 4-((2-Nitrophenyl)amino)phenol, there are numerous resources and publications available. Academic journals, scientific databases, and research institutions often provide detailed information about its chemical properties, applications, and research potential. Engaging with these resources can help researchers stay up-to-date with the latest developments in this field and explore new avenues for innovation and discovery.

As the field of biomedical research continues to grow, the importance of compounds like 4-((2-Nitrophenyl)amino)phenol is likely to increase. Their unique properties and versatility make them valuable tools for addressing complex challenges in healthcare, biotechnology, and materials science. By continuing to explore their potential applications, researchers can contribute to the advancement of scientific knowledge and the development of new technological solutions that benefit society.

Ultimately, the study of 4-((2-Nitrophenyl)amino)phenol represents an exciting opportunity for researchers to explore the intersection of chemistry, biology, and technology. As new research techniques and analytical methods continue to emerge, the potential for innovation in this field is likely to expand even further. By staying informed about the latest developments and engaging in collaborative research, scientists can help shape the future of biomedical research and contribute to the development of new scientific discoveries and technological advancements.

For those seeking to collaborate or participate in research involving 4-((2-Nitrophenyl)amino)phenol, there are numerous opportunities available. Academic institutions, research organizations, and industry partners often offer collaborative projects and research grants that support innovative studies in this area. Engaging with these opportunities can help researchers build expertise, networks, and collaborations that contribute to the advancement of scientific knowledge and technological innovation.

In conclusion, the study of 4-((2-Nitrophenyl)amino)phenol is an exciting and dynamic field that offers numerous opportunities for research, innovation, and collaboration. As researchers continue to explore its potential applications, the field is likely to evolve in ways that benefit both science and society. By staying engaged with the latest developments and contributing to the scientific community, researchers can help shape the future of biomedical research and drive the development of new scientific discoveries and technological advancements.

For those interested in exploring the potential of 4-((2-Nitrophenyl)amino)phenol, there are several research avenues to consider. From synthetic chemistry to biomedical applications, the compound offers a wide range of opportunities for innovation and discovery. As the field continues to evolve, the role of 4-((2-Nitrophenyl)amino)phenol is likely to expand, opening up new possibilities for scientific advancement and technological innovation.

In the end, the study of 4-((2-Nitrophenyl)amino)phenol represents a valuable contribution to the field of biomedical research. Its unique properties and versatility make it a promising candidate for a wide range of applications, from drug development to materials science. By continuing to explore its potential, researchers can help drive the development of new scientific discoveries and technological advancements that benefit both science and society.

Ultimately, the study of 4-((2-Nitrophenyl)amino)phenol is an exciting and dynamic field that offers numerous opportunities for research, innovation, and < It seems you're exploring the compound 4-((2-nitrophenyl)amino)phenol, which is also known as 4-(2-nitrophenylamino)phenol or 4-(nitrophenylamino)phenol. This compound is a derivative of phenol and contains a nitro group and an amino group attached to the aromatic ring. Let's break down the key aspects of this compound and its relevance in various scientific fields: --- ### 1. Chemical Structure and Properties - Molecular Formula: C₁₃H₁₁N₂O₃ - Structure: It consists of a phenol ring (with an -OH group) and a nitrophenyl group (-NO₂) attached to an amino group (-NH₂) on the benzene ring. - Functional Groups: - Hydroxyl (-OH) - Amino (-NH₂) - Nitro (-NO₂) - Polarity: Due to the presence of polar functional groups, this compound is likely to be polar and soluble in polar solvents. - Acidity: The phenolic -OH group can act as a weak acid, and the nitro group can enhance the acidity through electronic effects (via conjugation and resonance). --- ### 2. Synthesis The compound can be synthesized through various routes, such as: - Coupling reactions between nitrophenylamines and phenols. - Reductive amination of nitrophenyl compounds. - Suzuki or Heck cross-coupling reactions if you're using aryl halides and coupling partners. --- ### 3. Applications This compound may find applications in: - Pharmaceuticals: As a building block for drug development, especially in anti-inflammatory, antimicrobial, or antioxidant drugs. - Materials Science: Due to its polar nature and functional groups, it could be used in dyes, pigments, or conducting polymers. - Organic Synthesis: As a precursor for more complex molecules or as a reactive intermediate in synthetic pathways. - Catalysis: The presence of nitro and amino groups might make it useful in electronic or catalytic processes. --- ### 4. Toxicity and Safety - Toxicity: As with many aromatic compounds containing nitro and amino groups, this compound may have potential toxicity or environmental impact. It’s important to handle it with care in laboratories. - Safety Precautions: Use personal protective equipment (PPE), ensure proper ventilation, and follow disposal guidelines. --- ### 5. Research and Development - In Vivo Studies: If you're interested in biological activity, you could explore its antimicrobial, antioxidant, or anti-inflammatory properties. - In Silico Studies: Use molecular docking, quantum chemistry, or machine learning to predict its binding affinity with biological targets or reactions in organic chemistry. - Green Chemistry: Consider eco-friendly synthetic routes or biocatalytic approaches for its production. --- ### 6. Related Compounds - 4-Nitrophenol: A common starting material for many aromatic substitutions. - 4-Aminophenol: Another isomer that is often used in dye synthesis and pharmaceuticals. - Nitrophenylamines: These are often used in dye intermediates and polymer chemistry. --- ### 7. Future Directions - Drug Discovery: Explore its potential as a lead compound for new drug development. - Nanotechnology: Use it as a functional group in the synthesis of nanoparticles or nanomaterials. - Sustainable Chemistry: Investigate its role in green chemistry or biodegradable materials. --- ### 8. References for Further Reading - ChemSpider or PubChem for chemical properties and synonyms. - Journal of Organic Chemistry or Synthetic Communications for synthesis methods. - Toxicological Reviews or Environmental Science & Technology for safety and environmental impact. --- If you're working on a specific project involving this compound (e.g., drug development, materials science, or synthetic chemistry), feel free to share more details, and I can help tailor the information to your needs!

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Amadis Chemical Company Limited
(CAS:54381-08-7)4-((2-Nitrophenyl)amino)phenol
A830141
Purity:99%/99%/99%
Quantity:25g/100g/500g
Price ($):159.0/382.0/768.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:54381-08-7)HC Orange 1
LE15591
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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